

An In-depth Technical Guide to 2-Bromo-4-fluoro-1-naphthaldehyde

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Compound of Interest

Compound Name: 2-Bromo-4-fluoro-1-naphthaldehyde

Cat. No.: B2417527

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-fluoro-1-naphthaldehyde, a halogenated aromatic aldehyde, represents a potentially valuable building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern on the naphthalene core—featuring a bromine atom, a fluorine atom, and an aldehyde group—offers a versatile scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in drug discovery and development, based on the chemistry of analogous compounds. Due to the limited publicly available data on this specific molecule, this guide extrapolates information from related chemical structures to provide a foundational understanding for researchers.

Introduction

Naphthalene derivatives are a cornerstone in the development of pharmaceuticals and functional materials, with many approved drugs and clinical candidates featuring this bicyclic aromatic system. The strategic incorporation of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical and biological properties. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while bromine provides a reactive handle for cross-coupling reactions, enabling the construction of diverse molecular libraries.

2-Bromo-4-fluoro-1-naphthaldehyde (CAS No. 925442-88-2) is a unique trifunctionalized naphthalene derivative. The aldehyde group serves as a versatile precursor for various transformations, including reductive amination, oxidation, and olefination. The bromo and fluoro substituents further activate the aromatic ring and offer opportunities for regioselective modifications. This guide aims to consolidate the available information and provide a forward-looking perspective on the utility of this compound in synthetic and medicinal chemistry.

Physicochemical Properties

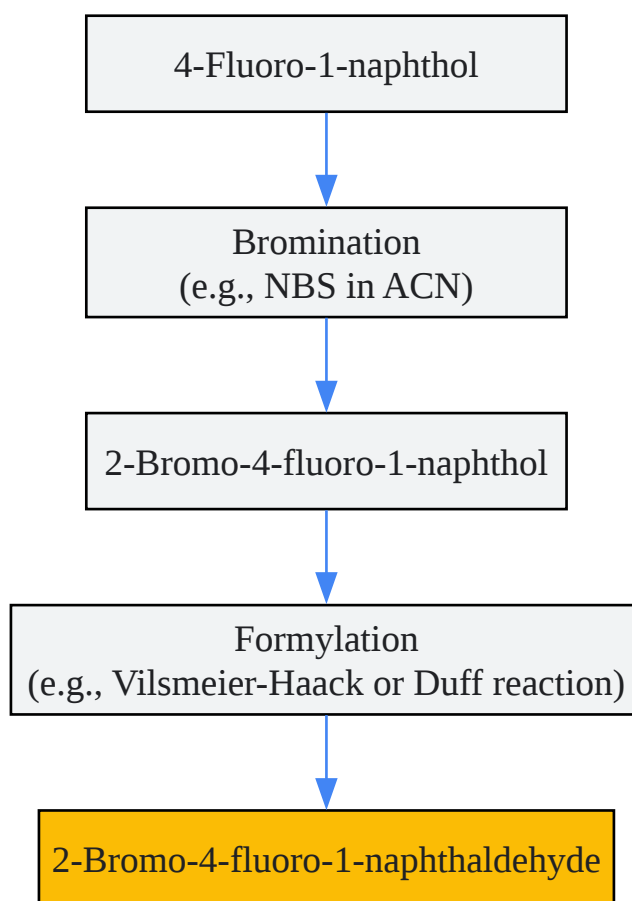
Detailed experimental data for **2-Bromo-4-fluoro-1-naphthaldehyde** is scarce. The table below summarizes its basic properties, with some values estimated based on its chemical structure and data from similar compounds.

Property	Value (Known or Estimated)	Source/Method
CAS Number	925442-88-2	Chemical Supplier
Molecular Formula	C ₁₁ H ₆ BrFO	Calculated
Molecular Weight	253.07 g/mol	Calculated
Appearance	Expected to be a solid	Analogy
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Expected to be soluble in common organic solvents (e.g., DCM, THF, DMSO)	Analogy

Synthesis and Reactivity

Proposed Synthetic Pathway

A specific, peer-reviewed synthesis for **2-Bromo-4-fluoro-1-naphthaldehyde** is not readily available in the literature. However, a plausible synthetic route can be proposed based on established methods for the functionalization of naphthalene systems. A potential pathway could involve the bromination and formylation of a fluoronaphthalene precursor.

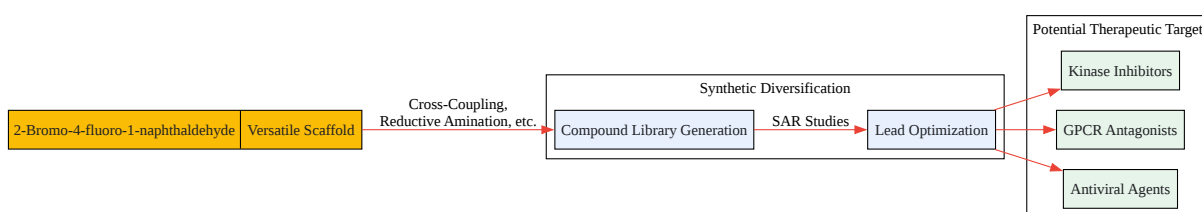
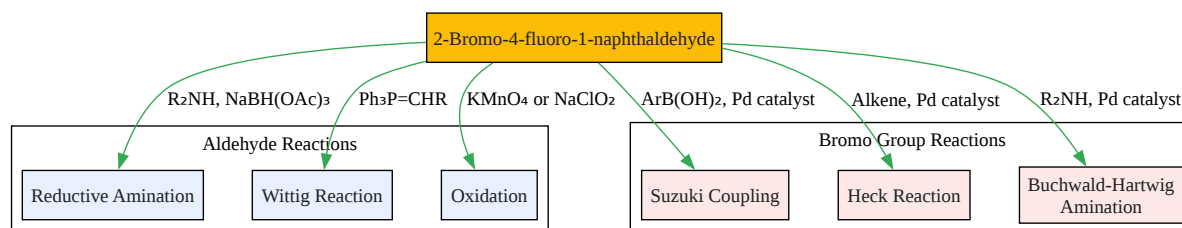


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Caption: Proposed synthetic workflow for **2-Bromo-4-fluoro-1-naphthaldehyde**.

Chemical Reactivity

The reactivity of **2-Bromo-4-fluoro-1-naphthaldehyde** is dictated by its three functional groups. The aldehyde can undergo nucleophilic addition, condensation, and oxidation/reduction reactions. The bromine atom is susceptible to displacement and is an excellent partner in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. The fluorine atom is generally stable but can influence the reactivity of the naphthalene ring system through its electron-withdrawing nature.



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